![molecular formula C12H11BrO2S B13940610 Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate CAS No. 1355040-70-8](/img/structure/B13940610.png)
Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Sonogashira Coupling: This step involves the coupling of the bromo-thiophene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The ethynyl group can undergo various coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used alongside palladium in Sonogashira coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Thiophenes: Resulting from substitution reactions.
Oxidized or Reduced Thiophenes: Depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Biology and Medicine:
Pharmacological Research: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Industry:
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. In material science, its electronic properties are influenced by the conjugated thiophene ring and the ethynyl group, affecting its conductivity and semiconducting behavior.
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- Ethyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate
Comparison:
- Structural Differences: While all these compounds contain a bromine atom and a carboxylate group, the presence of different heteroatoms (sulfur in thiophene, nitrogen in pyrrole) and substituents (methylcyclopropyl group) make each compound unique.
- Reactivity: The different heteroatoms and substituents influence the reactivity and the types of reactions these compounds undergo.
- Applications: Each compound may have distinct applications based on its unique properties. For example, thiophene derivatives are often used in material science, while pyrrole derivatives may have different biological activities.
Eigenschaften
CAS-Nummer |
1355040-70-8 |
|---|---|
Molekularformel |
C12H11BrO2S |
Molekulargewicht |
299.19 g/mol |
IUPAC-Name |
methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H11BrO2S/c1-12(5-6-12)4-3-8-7-9(13)10(16-8)11(14)15-2/h7H,5-6H2,1-2H3 |
InChI-Schlüssel |
DXAMKIFLFFGARC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C#CC2=CC(=C(S2)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)


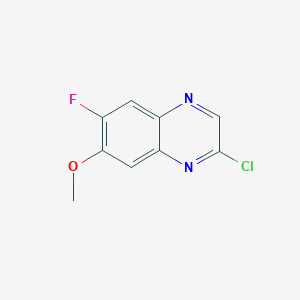
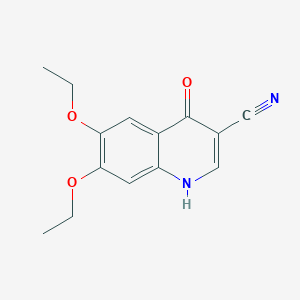


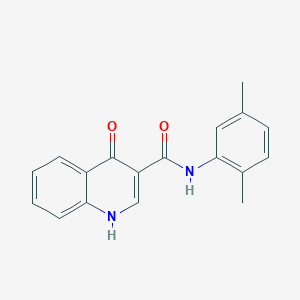

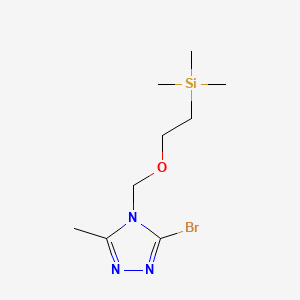
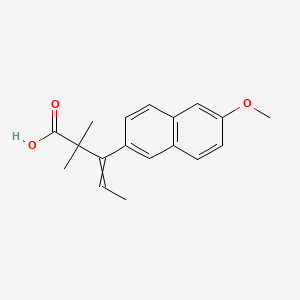
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)


